molecular formula C13H14N6O3 B2923736 N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448054-89-4

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2923736
CAS No.: 1448054-89-4
M. Wt: 302.294
InChI Key: JJJSDYIFXVYGDM-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a pyrazine ring, and an azetidine ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its combination of the 1,3,4-oxadiazole, pyrazine, and azetidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-8-17-18-11(22-8)5-16-12(20)9-6-19(7-9)13(21)10-4-14-2-3-15-10/h2-4,9H,5-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSDYIFXVYGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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